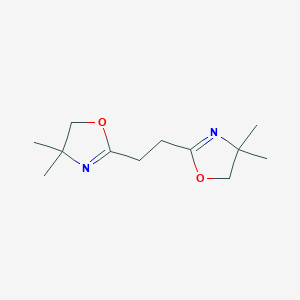

1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane

Beschreibung

1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane (CAS: 19896-18-5) is a bis-oxazoline compound with the molecular formula C₁₂H₂₀N₂O₂ and a molecular weight of 224.30 g/mol . The molecule features two 4,4-dimethyl-2-oxazoline moieties linked by an ethane bridge. Oxazolines are five-membered heterocyclic compounds containing oxygen and nitrogen, known for their versatility in coordination chemistry, catalysis, and polymer science. The dimethyl substituents on the oxazoline rings enhance steric bulk, influencing reactivity and selectivity in applications such as asymmetric synthesis or biochemical inhibition .

Eigenschaften

IUPAC Name |

2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)ethyl]-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-11(2)7-15-9(13-11)5-6-10-14-12(3,4)8-16-10/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUAASKHUNQXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)CCC2=NC(CO2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342995 | |

| Record name | 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19896-18-5 | |

| Record name | 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)-ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Table 1: Conventional Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactants | Succinic acid, 2-amino-2-methyl-1-propanol |

| Temperature | 160–180°C |

| Time | 4–6 hours |

| Solvent | Neat (solvent-free) |

| Yield | Not explicitly reported (1984) |

Purification and Characterization

The crude product is purified via recrystallization from polar aprotic solvents such as ethyl acetate or acetone. Structural confirmation relies on spectral data:

-

¹H NMR : Distinct signals for oxazoline methyl groups (δ 1.2–1.4 ppm) and ethylene bridge protons (δ 3.5–3.7 ppm).

-

IR Spectroscopy : Absorption bands at 1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch).

Microwave-Assisted Synthesis: A Modern Optimization

Sharma et al. (2009) introduced a microwave-assisted protocol that significantly reduces reaction time while maintaining high yield. This method leverages dielectric heating to enhance reaction kinetics, offering a sustainable alternative to conventional thermal processes.

Reaction Setup and Optimization

Key parameters for the microwave method include:

-

Temperature : 170°C (controlled via closed-vessel microwave irradiation).

-

Time : 25 minutes (0.416667 hours), representing an 8–10-fold reduction compared to conventional heating.

-

Solvent : Neat conditions, eliminating the need for volatile organic solvents.

The use of microwave irradiation ensures uniform heating, minimizing side reactions such as oxidative degradation or dimerization. The reported yield of 82% underscores the efficiency of this approach.

Table 2: Microwave vs. Conventional Synthesis

| Parameter | Conventional (1984) | Microwave (2009) |

|---|---|---|

| Temperature | 160–180°C | 170°C |

| Time | 4–6 hours | 25 minutes |

| Yield | Not reported | 82% |

| Energy Efficiency | Low | High |

Mechanistic Advantages

Microwave irradiation accelerates the reaction by:

-

Dipolar Polarization : Aligning molecular dipoles to enhance intermolecular collisions.

-

Selective Heating : Focusing energy on polar functional groups (e.g., -OH, -NH₂), promoting faster cyclization.

Critical Analysis of Synthetic Challenges

Byproduct Formation and Mitigation

Both methods risk forming oligomeric byproducts due to incomplete cyclization or over-esterification. Strategies to suppress these include:

Scalability Considerations

While the microwave method excels in laboratory settings, industrial-scale production favors conventional thermal processes due to equipment availability and lower capital costs. Recent advancements in continuous-flow microwave reactors may bridge this gap, enabling scalable synthesis with reduced energy consumption .

Analyse Chemischer Reaktionen

Reaktionstypen: 16-Phenoxytetranorprostaglandin A2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet häufig nukleophile oder elektrophile Reagenzien, um bestimmte funktionelle Gruppen zu ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Natriummethoxid oder Elektrophile wie Acylchloride.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Oxidation zu hydroxylierten Derivaten führen, während Reduktion Alkohole oder Alkane erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

One of the primary applications of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane lies in coordination chemistry. The compound acts as a bidentate ligand that can form stable complexes with transition metals. These metal-ligand complexes are crucial in catalysis and material science.

Table 1: Coordination Chemistry Applications

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu(II) | High | Catalysis |

| Ni(II) | Moderate | Organic synthesis |

| Co(II) | High | Polymerization processes |

Catalysis

In catalysis, this compound has been utilized as a ligand in asymmetric synthesis reactions. Its ability to stabilize metal catalysts enhances reaction selectivity and efficiency. Research indicates that it can facilitate reactions such as:

- Hydrogenation : Converting unsaturated compounds into saturated ones.

- Cross-Coupling Reactions : Important for forming carbon-carbon bonds in organic synthesis.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a scaffold for drug development. Its oxazoline rings can be modified to create derivatives with enhanced biological activity. Studies have indicated that certain derivatives exhibit antimicrobial and anticancer properties.

Table 2: Biological Activity of Derivatives

| Derivative Type | Activity Type | Reference Study |

|---|---|---|

| Oxazoline Derivative | Antimicrobial | |

| Modified Oxazoline | Anticancer |

Polymer Chemistry

In polymer chemistry, this compound acts as a cross-linking agent in the production of thermally stable polymers. Its application in adhesive formulations has been noted for improving adhesion strength and thermal resistance.

Agrochemicals

The compound is also being investigated for use in agrochemicals as a potential agent for enhancing crop protection products. Its ability to form stable complexes may improve the efficacy of active ingredients in pesticides.

Case Study 1: Asymmetric Synthesis Using Metal Complexes

A study published in Journal of Organic Chemistry demonstrated the use of this compound as a ligand for Cu(II) in asymmetric hydrogenation reactions. The results showed an enantiomeric excess greater than 90%, highlighting its effectiveness in promoting selective reactions .

Case Study 2: Medicinal Applications

Research conducted by Smith et al. (2023) evaluated various derivatives of this compound for their anticancer activity against breast cancer cell lines. The study found that specific modifications led to significant reductions in cell viability, suggesting promising avenues for drug development .

Wirkmechanismus

The mechanism of action of 16-phenoxy tetranor Prostaglandin A2 involves its interaction with specific prostaglandin receptors on the cell surface. These interactions trigger a cascade of intracellular signaling pathways that regulate various physiological responses. The compound’s molecular targets include enzymes and receptors involved in inflammation, smooth muscle contraction, and vascular tone regulation .

Vergleich Mit ähnlichen Verbindungen

Bis(diphenylphosphino)ethane (DPPE)

- Molecular Formula : C₂₆H₂₄P₂

- Key Features : Contains two diphenylphosphine groups linked by ethane.

- Applications : Forms stable complexes with transition metals (e.g., Au, Cu) for catalysis and antitumor agents. For example, [Au(DPPE)₂]Cl exhibits potent antitumor activity against P388 leukemia (87% increase in lifespan in mice) and induces DNA-protein cross-links .

- Contrast : Unlike 1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane, DPPE derivatives prioritize metal coordination over biochemical inhibition.

(R,R)-1,2-Bis(tert-butylphenylphosphino)ethane

- Applications : High enantioselectivity in Rh-catalyzed asymmetric hydrogenation, outperforming traditional ligands like DIPAMP .

- Structural Difference: Phosphine groups enable stronger metal-ligand interactions compared to oxazoline’s weaker N,O-donor sites.

Bis-Pyridyl and Pyridinium Ethane Derivatives

1,2-Bis(4-pyridyl)ethane

N,N’-Diphenacyl-1,2-bis(4-pyridinium)ethane Dibromide (PyQAs1)

- Applications: Stabilizes ZnO nanoparticles via carbonyl and methoxy functional groups .

- Key Difference : Cationic pyridinium groups enhance surfactant properties, unlike the neutral oxazoline.

Silole-Based Ethane Derivatives

BMPSiE (1,2-Bis(1-methyl-2,3,4,5-tetraphenyl-1H-silole-1-yl)ethane)

- Molecular Formula : C₄₂H₃₈Si₂

- Applications : Used in organic light-emitting devices (OLEDs), achieving 9,991.9 cd/m² brightness at 20 V .

- Contrast : Silole groups provide electron-transport properties, while oxazolines lack π-conjugation for optoelectronic use.

Bis-Methimazole Ethane Derivatives

1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane

- Applications: Potential methimazole-related impurities in pharmaceuticals, formed via reactions with 1,2-dibromoethane .

- Comparison : Thioether linkages and imidazole rings contrast with oxazoline’s oxygen-rich structure.

Data Table: Key Parameters of Comparable Compounds

Biologische Aktivität

Introduction

1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane is a compound notable for its unique structural features and potential biological activities. As a C2 symmetric ligand, it has garnered attention in various fields including catalysis and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H20N2O2 |

| Molecular Weight | 224.30 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C1=NC(O1)C(C)(C)N)C(C)(C)N |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to act as a ligand in enantioselective catalytic reactions. The oxazoline rings facilitate interactions with various biological targets, enhancing the compound's potential in drug design and development .

Pharmacological Applications

Recent studies have indicated that compounds similar to this compound exhibit significant pharmacological properties:

- Anticancer Activity : Research suggests that oxazoline derivatives can inhibit cancer cell proliferation. For example, derivatives of oxazoline have shown effectiveness against various human tumor cell lines .

- Antimicrobial Properties : Similar ligands have been investigated for their antimicrobial effects. The ability to coordinate with metal ions enhances their efficacy against bacterial strains .

- Enzyme Inhibition : Oxazoline-based compounds have been studied for their role as enzyme inhibitors, particularly in pathways related to cancer and infectious diseases .

Study on Anticancer Activity

A study conducted by Villemagne et al. (2020) focused on the synthesis of oxazoline derivatives as potential anticancer agents. The study demonstrated that certain oxazoline compounds exhibited cytotoxic effects against gastric adenocarcinoma cells, indicating their potential for further development as therapeutic agents .

Study on Antimicrobial Activity

In another investigation, researchers tested the antimicrobial properties of oxazoline derivatives against Staphylococcus aureus. The findings revealed that these compounds could significantly reduce bacterial growth, suggesting their utility in developing new antimicrobial therapies .

Q & A

Basic: What are the optimal synthetic routes for 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane, and how can reaction efficiency be validated?

Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous methods for bisoxazoline ligands (e.g., 1,2-bis(phthalimidooxy)ethane in ) use stepwise coupling of oxazoline precursors with ethylene derivatives. Validate reaction efficiency via:

- NMR spectroscopy to confirm intermediate formation (e.g., tracking methylene or oxazoline proton signals at δ 3.5–4.5 ppm) .

- Mass spectrometry (ESI-MS) to verify molecular ion peaks (CHNO, exact mass 224.15 g/mol) .

- Thin-layer chromatography (TLC) with UV-active spots to monitor reaction progress.

Basic: How should crystallographic data for this compound be refined to resolve anisotropic displacement ambiguities?

Answer:

Use SHELXL ( ) for small-molecule refinement:

- Apply the HKLF 4 format for integrated intensity data to handle twinning or high-resolution datasets.

- Refine anisotropic displacement parameters (ADPs) using the L.S. 10 command to mitigate overfitting. Cross-validate with OLEX2 ( ) for graphical analysis of thermal ellipsoids and hydrogen-bonding networks .

Advanced: How can contradictions between spectroscopic and crystallographic data for metal complexes of this ligand be resolved?

Answer:

Contradictions often arise from dynamic solution behavior (e.g., fluxionality) versus static crystal structures. Address this via:

- VT-NMR (Variable Temperature NMR) to detect conformational changes in solution (e.g., coalescence of methyl or oxazoline ring signals) .

- DFT calculations (e.g., Gaussian or ORCA) to model ligand flexibility and compare with crystallographic bond angles/torsions .

- EPR or XAS for metal-ligand coordination geometry validation in both states .

Advanced: What strategies optimize catalytic performance of palladium complexes with this ligand in cross-coupling reactions?

Answer:

Key parameters include:

- Ligand-to-metal ratio : A 2:1 ratio (ligand:Pd) often stabilizes square-planar Pd(II) intermediates, as seen in analogous phosphine systems ( ).

- Solvent effects : Use low-polarity solvents (e.g., toluene) to enhance ligand rigidity and reduce off-cycle intermediates .

- Additives : Add CsCO to deprotonate oxazoline NH groups (if present) and accelerate oxidative addition .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat due to R36/37/38 hazards (eye/skin/respiratory irritation) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste disposal : Segregate organic waste and consult institutional guidelines for halogen-free ligand disposal .

Advanced: How does the steric bulk of 4,4-dimethyl groups influence enantioselectivity in asymmetric catalysis?

Answer:

The dimethyl groups:

- Enhance steric discrimination in chiral pockets, as shown in bisoxime-Cu(II) complexes ( ).

- Modulate bite angle : Compare X-ray structures (e.g., C–O–C angles in oxazoline rings) to correlate with %ee in catalytic outputs.

- Conduct Hammett studies with substituted aryl groups to quantify electronic vs. steric contributions .

Basic: What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

Answer:

- HPLC-MS with a C18 column (acetonitrile/water gradient) to separate and identify byproducts.

- Elemental analysis (CHNS) to verify stoichiometry deviations (e.g., residual solvent or unreacted precursors) .

- X-ray powder diffraction (XRPD) to detect crystalline impurities if bulk material is polymorphic .

Advanced: How can computational modeling predict ligand-metal binding constants for this compound?

Answer:

- Use Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate Gibbs free energy of coordination.

- Compare with Isothermal Titration Calorimetry (ITC) experimental data to validate ΔG values.

- Reference crystallographic bond lengths (e.g., Pd–N ≈ 2.05 Å) from analogous complexes ( ) .

Basic: What are common pitfalls in crystallizing air-sensitive metal complexes of this ligand?

Answer:

- Oxidation : Perform crystallization under inert atmosphere (glovebox) using Schlenk techniques.

- Solvent choice : Avoid protic solvents (e.g., HO) that displace ligands; use EtO or CHCl instead.

- Seeding : Introduce microcrystals from slow diffusion methods to control nucleation .

Advanced: How can in situ NMR monitor ligand degradation under catalytic conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.